molecular formula C16H11IN2O3 B11651519 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-iodophenyl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-iodophenyl)acetamide

Cat. No.: B11651519
M. Wt: 406.17 g/mol
InChI Key: PZQVNMHZAMFWII-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-iodophenyl)acetamide is a complex organic compound that features a phthalimide core and an iodinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-iodophenyl)acetamide typically involves the following steps:

    Formation of the Phthalimide Core: The phthalimide core can be synthesized by the reaction of phthalic anhydride with ammonia or a primary amine.

    Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, often using acetic anhydride or acetyl chloride.

    Iodination of the Phenyl Group: The iodinated phenyl group is introduced through an electrophilic aromatic substitution reaction, using iodine and a suitable oxidizing agent like iodic acid or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of iodinated quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide core, potentially leading to the formation of amines.

    Substitution: The iodinated phenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Iodinated quinones.

    Reduction: Amines and reduced phthalimide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-iodophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological pathways.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-iodophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The phthalimide core can form hydrogen bonds and hydrophobic interactions, while the iodinated phenyl group can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound of the phthalimide core.

    N-Phenylacetamide: A simpler analogue without the iodinated phenyl group.

    Iodoaniline: Contains the iodinated phenyl group but lacks the phthalimide core.

Uniqueness

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-iodophenyl)acetamide is unique due to the combination of the phthalimide core and the iodinated phenyl group. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its simpler analogues.

Properties

Molecular Formula

C16H11IN2O3

Molecular Weight

406.17 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-iodophenyl)acetamide

InChI

InChI=1S/C16H11IN2O3/c17-10-4-3-5-11(8-10)18-14(20)9-19-15(21)12-6-1-2-7-13(12)16(19)22/h1-8H,9H2,(H,18,20)

InChI Key

PZQVNMHZAMFWII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=CC=C3)I

Origin of Product

United States

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